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Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitroaniline

Cat. No.: B186552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 2,5-Dimethyl-4-nitroaniline. The information presented herein is crucial for the

identification, characterization, and quantitative analysis of this compound in various research

and development settings. This guide includes tabulated spectroscopic data, detailed

experimental protocols for data acquisition, and a logical workflow for its spectroscopic

analysis.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,5-Dimethyl-4-nitroaniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Assignment

Data not available - -

Data not available - -

Data not available - -

Data not available - -
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Note: Specific experimental ¹H and ¹³C NMR data for 2,5-Dimethyl-4-nitroaniline were not

found in the available literature. The table is provided as a template for experimental data.

Table 2: Mass Spectrometry (MS) Data
The following predicted data was obtained from computational models.

Adduct m/z

[M+H]⁺ 167.08151

[M+Na]⁺ 189.06345

[M-H]⁻ 165.06695

[M+NH₄]⁺ 184.10805

[M+K]⁺ 205.03739

[M]⁺ 166.07368

[M]⁻ 166.07478
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Note: This data is predicted and may differ from experimental results.

Table 3: Infrared (IR) Spectroscopy Data
The characteristic IR absorption bands for aromatic nitro compounds are listed below. Specific

experimental data for 2,5-Dimethyl-4-nitroaniline is not available.

Wavenumber (cm⁻¹) Vibration Type Intensity

~3500-3300 N-H stretch (amine) Medium

~3100-3000 C-H stretch (aromatic) Medium

~2975-2850 C-H stretch (methyl) Medium

~1630-1575 N-H bend (amine) Medium

~1600, ~1475 C=C stretch (aromatic ring) Medium-Strong

~1550-1475 Asymmetric NO₂ stretch Strong

~1360-1290 Symmetric NO₂ stretch Strong

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Specific experimental data for the UV-Vis spectrum of 2,5-Dimethyl-4-nitroaniline is not

available. Aromatic nitroanilines typically exhibit strong absorption in the UV-Vis region due to π

→ π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) is

solvent-dependent.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,5-Dimethyl-4-nitroaniline.

Materials:
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2,5-Dimethyl-4-nitroaniline

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

Volumetric flask and pipette

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2,5-Dimethyl-4-nitroaniline for ¹H NMR, and

20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., a single 90° pulse).

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum.

Set a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

Phase the resulting spectra.

Calibrate the chemical shifts using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of 2,5-Dimethyl-4-nitroaniline and its

fragments.

Materials:

2,5-Dimethyl-4-nitroaniline

HPLC-grade solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation:
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Prepare a dilute solution of 2,5-Dimethyl-4-nitroaniline (e.g., 1-10 µg/mL) in a suitable

solvent.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage,

desolvation gas flow, and temperature).

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Acquire the mass spectrum in both positive and negative ion modes if necessary.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,5-Dimethyl-4-nitroaniline by their

characteristic vibrational frequencies.

Materials:

2,5-Dimethyl-4-nitroaniline

Potassium bromide (KBr, spectroscopic grade)

Agate mortar and pestle

Pellet press

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 2,5-Dimethyl-4-nitroaniline with approximately 100-200

mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of 2,5-Dimethyl-4-
nitroaniline.

Materials:

2,5-Dimethyl-4-nitroaniline

Spectroscopic grade solvent (e.g., ethanol, methanol)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer

Procedure:

Sample Preparation:

Prepare a stock solution of 2,5-Dimethyl-4-nitroaniline of a known concentration (e.g., 1

mg/mL) in the chosen solvent.

Prepare a series of dilutions from the stock solution to obtain a concentration that gives an

absorbance reading in the optimal range of the instrument (typically 0.2-1.0).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Record a baseline spectrum with the blank in the sample holder.

Replace the blank with a cuvette containing the sample solution.

Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-600 nm).

Data Analysis:

Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2,5-Dimethyl-4-nitroaniline.
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A logical workflow for the spectroscopic analysis of 2,5-Dimethyl-4-nitroaniline.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,5-
Dimethyl-4-nitroaniline. For more specific applications, further experimental validation and

data acquisition are recommended.

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethyl-4-nitroaniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186552#spectroscopic-data-for-2-5-dimethyl-4-
nitroaniline]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b186552?utm_src=pdf-body-img
https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/product/b186552?utm_src=pdf-body
https://www.benchchem.com/product/b186552#spectroscopic-data-for-2-5-dimethyl-4-nitroaniline
https://www.benchchem.com/product/b186552#spectroscopic-data-for-2-5-dimethyl-4-nitroaniline
https://www.benchchem.com/product/b186552#spectroscopic-data-for-2-5-dimethyl-4-nitroaniline
https://www.benchchem.com/product/b186552#spectroscopic-data-for-2-5-dimethyl-4-nitroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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